2,2-Bis(aminomethyl)propane-1,3-diamine

Vue d'ensemble

Description

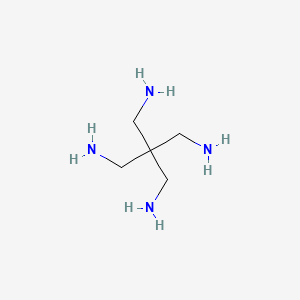

2,2-Bis(aminomethyl)propane-1,3-diamine, also known as Tetramine , is an amine compound with the molecular formula C5H16N4 . It has an average mass of 132.207 Da and a monoisotopic mass of 132.137497 Da .

Molecular Structure Analysis

The molecular structure of 2,2-Bis(aminomethyl)propane-1,3-diamine consists of a propane chain with two aminomethyl groups attached to the second carbon and amine groups attached to the first and third carbons .Physical And Chemical Properties Analysis

2,2-Bis(aminomethyl)propane-1,3-diamine has a molecular weight of 132.20 . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the search results.Applications De Recherche Scientifique

Synthesis Applications

Synthesis of Pentaerythrityltetramine Precursors

The compound has been utilized in the synthesis of two pentaerythrityltetramine precursors, demonstrating its role in solid-phase combinatorial chemistry. These precursors are crucial for attaching to a solid-supported backbone amide linker for further chemical processes (Virta, Leppänen, & Lönnberg, 2004).

Preparation of Hexahydropyrimidines

It's involved in the preparation of various hexahydropyrimidines, showcasing its utility in creating compounds that might possess antifungal, antibiotic, and antiviral activity (Billman & Dorman, 1962).

Material Science and Polymer Chemistry

Development of Polyimides

The compound is integral in synthesizing polyimides with properties like solubility in various solvents, showcasing its significance in material science and polymer chemistry (Tjugito & Feld, 1989).

Production of Organosoluble and Light-Colored Fluorinated Polyimides

This application demonstrates the creation of novel fluorinated polyimides that have remarkable properties like high strength, good solubility, and thermal stability (Yang, Chen, & Chen, 2005).

Coordination Chemistry and Metal Complexes

- Binuclear Copper(II) Mixed-Ligand Complexes: This compound is used in the synthesis of binuclear copper(II) mixed-ligand complexes, indicating its role in coordination chemistry and potentially in biological studies (Abou-hussein, Mahmoud, & Linert, 2011).

Biological and Antimicrobial Activities

- Antimicrobial Activity Studies: Certain derivatives of the compound have been synthesized and shown potential antimicrobial activities, highlighting its possible applications in medical and biological research (Shinde, Deshmukh, & Zangade, 2020).

Safety and Hazards

While specific safety and hazard information for 2,2-Bis(aminomethyl)propane-1,3-diamine was not found, general safety measures for handling amines include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Propriétés

IUPAC Name |

2,2-bis(aminomethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H16N4/c6-1-5(2-7,3-8)4-9/h1-4,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJIVFKAROPUOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)(CN)CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(aminomethyl)propane-1,3-diamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939844.png)

![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)

![2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2939851.png)

![1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2939852.png)

![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)

![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)

![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)